molecular formula C4H11Cl2N B2961959 (2R)-4-chlorobutan-2-aminehydrochloride CAS No. 899434-07-2

(2R)-4-chlorobutan-2-aminehydrochloride

Cat. No.: B2961959
CAS No.: 899434-07-2
M. Wt: 144.04
InChI Key: OEMAWNQGWHZAID-PGMHMLKASA-N
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Description

(2R)-4-chlorobutan-2-aminehydrochloride is a chiral amine compound with a chlorine atom attached to the fourth carbon of the butane chain

Scientific Research Applications

(2R)-4-chlorobutan-2-aminehydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It is used to study the effects of chiral amines on biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and influences biological functions .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed for handling and storage. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves predicting or proposing future research directions. These could include potential applications of the compound, modifications that could enhance its properties, or new methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-chlorobutan-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.

    Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under reflux conditions.

    Formation of Hydrochloride Salt: The resulting (2R)-4-chlorobutan-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form (2R)-4-chlorobutan-2-amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of (2R)-4-hydroxybutan-2-amine.

    Oxidation: Formation of (2R)-4-chlorobutan-2-imine or (2R)-4-chlorobutan-2-nitrile.

    Reduction: Formation of (2R)-4-chlorobutan-2-amine.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-4-chlorobutan-2-aminehydrochloride.

    (2R)-4-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.

    (2R)-4-chlorobutan-2-amine: The free base form of the compound.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(2R)-4-chlorobutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMAWNQGWHZAID-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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